
2,4-Dichlorotoluene-3,5,6-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorotoluene-3,5,6-D3 is a deuterated derivative of 2,4-dichlorotoluene. It is a colorless liquid with a characteristic odor and is primarily used in scientific research as an isotopically labeled compound . The molecular formula of this compound is C7H3D3Cl2CH3, and it has a molecular weight of 164.05 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichlorotoluene-3,5,6-D3 involves the chlorination of toluene. The process typically includes the following steps :
Mixing 5-chloro-2-methylaniline with an acid: The mixture is stirred and cooled to -10 to 15°C.
Adding nitrites: The addition is controlled to keep the temperature below 15°C.
Thermal decomposition reaction: The temperature is maintained between 15 to 60°C.
Separation and purification: The organic phase is separated, washed to neutrality, and distilled to remove by-products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of catalysts such as Cu, Fe, Sb, or Al in solvents like chloroform or methylene dichloride can enhance the yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorotoluene-3,5,6-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it to chlorinated toluenes with fewer chlorine atoms.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions include various chlorinated benzoic acids, reduced chlorotoluenes, and substituted derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorotoluene-3,5,6-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include :
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorotoluene-3,5,6-D3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques. This allows researchers to study the compound’s behavior, distribution, and transformation in various systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorotoluene: Another isomer with similar properties but different substitution patterns.
2,6-Dichlorotoluene: Used in similar applications but has different reactivity.
3,4-Dichlorotoluene: Another isomer with distinct chemical behavior.
Uniqueness
2,4-Dichlorotoluene-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. Its specific substitution pattern also makes it suitable for targeted chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H6Cl2 |
|---|---|
Molekulargewicht |
164.04 g/mol |
IUPAC-Name |
1,3-dichloro-2,4,5-trideuterio-6-methylbenzene |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |
InChI-Schlüssel |
FUNUTBJJKQIVSY-NRUYWUNFSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H] |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
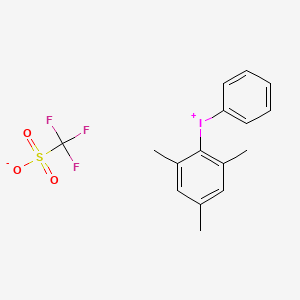
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)

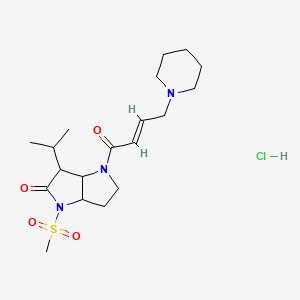
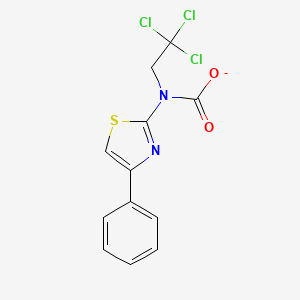
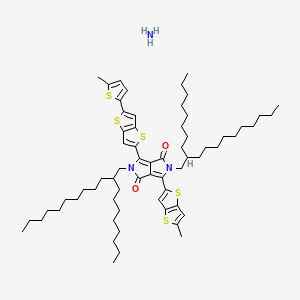
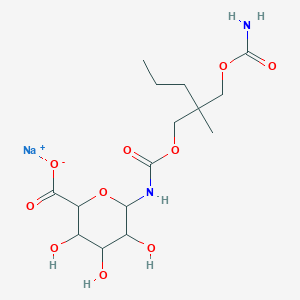
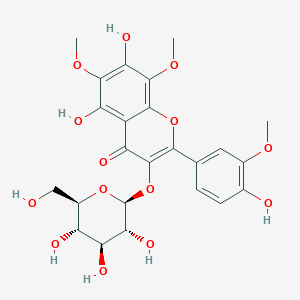
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
